BRD4(1) Domain Selectivity: >55-Fold Over BRD4(2) vs. Pan-BET Inhibitors
SB-284851-BT exhibits >55-fold selectivity for the N-terminal bromodomain of BRD4 (BRD4(1)) over the second bromodomain (BRD4(2)). This is a distinctive feature of the 1,4,5-trisubstituted imidazole scaffold [1]. In contrast, the pan-BET inhibitor JQ1 binds both bromodomains with comparable affinity, and many BET inhibitors lack pronounced intra-BRD4 domain selectivity [2].
| Evidence Dimension | BRD4 intra-domain selectivity |
|---|---|
| Target Compound Data | >55-fold selectivity for BRD4(1) over BRD4(2) |
| Comparator Or Baseline | Pan-BET inhibitors (e.g., JQ1): no significant intra-domain selectivity reported |
| Quantified Difference | >55-fold vs. minimal selectivity |
| Conditions | Biochemical and structural analysis (ALPHAScreen, FA, PrOF NMR) |
Why This Matters
Enables dissection of BRD4(1)-specific functions in transcriptional regulation and oncogenesis without confounding effects from BRD4(2) engagement.
- [1] Divakaran A, Talluri SK, Ayoub AM, Mishra NK, Cui H, Widen JC, et al. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase-Bromodomain Inhibitor. J Med Chem. 2018;61(20):9316-9334. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, Shen Y, Smith WB, Fedorov O, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
